molecular formula C10H7NO2 B7855933 3-(2-Cyanophenyl)prop-2-enoic acid

3-(2-Cyanophenyl)prop-2-enoic acid

Cat. No.: B7855933
M. Wt: 173.17 g/mol
InChI Key: HQVOPXGNHGTKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyanophenyl)prop-2-enoic acid, registered under CAS Number 27510-48-1, is a synthetic cinnamic acid derivative with a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . This compound is characterized by an acrylic acid chain linked to a 2-cyanophenyl ring, forming a conjugated system that is valuable for organic synthesis and materials research . The compound is provided as a high-purity solid for research applications. Its structure, featuring both a carboxylic acid and an electron-withdrawing nitrile group on the aromatic ring, makes it a versatile building block or intermediate in the development of more complex molecules, including those with potential biological activity . Researchers utilize this compound and its derivatives in various fields, such as medicinal chemistry for creating novel pharmacological tools and in materials science for synthesizing functional organic structures . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

3-(2-cyanophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOPXGNHGTKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295183
Record name 3-(2-cyanophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27510-48-1
Record name 3-(2-cyanophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation of 3 2 Cyanophenyl Prop 2 Enoic Acid and Derivatives

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups, making them powerful tools for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound. For 3-(2-cyanophenyl)prop-2-enoic acid, characteristic absorption bands are expected for the carboxylic acid, alkene, and nitrile functional groups.

The carboxylic acid group gives rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band between 1725 and 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (below 1500 cm⁻¹). The α,β-unsaturation in conjugation with the carbonyl group is expected to shift the C=O stretching frequency to a lower wavenumber.

The alkene C=C stretching vibration for the trans-isomer typically appears around 1640-1625 cm⁻¹, while the out-of-plane C-H bending (wagging) vibration for the trans-disubstituted alkene is found in the 980-960 cm⁻¹ region. The nitrile (C≡N) group exhibits a characteristic sharp absorption band in the 2230-2210 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
C=O stretch 1725-1700
C-O stretch 1320-1210
O-H bend 1440-1395
Alkene C=C stretch 1640-1625
=C-H bend (out-of-plane) 980-960
Nitrile C≡N stretch 2230-2210
Aromatic Ring C-H stretch ~3100-3000

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds with large dipole moment changes during vibration are strong in FT-IR, non-polar bonds with significant polarizability changes are more intense in Raman spectra.

For this compound, the C≡N stretching vibration is expected to be a strong and sharp band in the Raman spectrum, typically around 2230 cm⁻¹ chemicalbook.com. The C=C stretching of the alkene and the aromatic ring are also expected to show strong Raman signals. The symmetric vibrations of the aromatic ring are particularly Raman active. In contrast, the O-H stretching vibration of the carboxylic acid is generally weak in Raman spectra. Studies on similar cinnamic acid derivatives have provided detailed assignments of their Raman bands nih.gov. For trans-cinnamic acid, characteristic Raman bands are well-documented and serve as a basis for interpreting the spectrum of its derivatives chemicalbook.comspectrabase.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the carboxylic acid proton, the vinylic protons, and the aromatic protons.

The carboxylic acid proton (COOH) is typically a broad singlet that appears far downfield, generally in the range of 10-13 ppm. The two vinylic protons of the prop-2-enoic acid moiety will appear as doublets due to coupling to each other. For the trans isomer, the vicinal coupling constant (J) between these two protons is expected to be large, typically in the range of 15-16 Hz. The proton attached to the carbon adjacent to the carboxylic acid (α-proton) would appear at a chemical shift of approximately 6.3-6.6 ppm, while the proton attached to the carbon adjacent to the phenyl ring (β-proton) would be further downfield, around 7.6-8.0 ppm, due to the deshielding effect of the aromatic ring and the nitrile group.

The four protons of the ortho-disubstituted benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (typically 7.2-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the cyano and the propenoic acid substituents.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Multiplicity Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
COOH broad singlet 10.0-13.0 -
α-CH doublet 6.3-6.6 ~16 (trans)
β-CH doublet 7.6-8.0 ~16 (trans)

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the carboxylic acid carbon, the two alkene carbons, the nitrile carbon, and the six aromatic carbons.

The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 175 ppm. The nitrile carbon (C≡N) signal is expected to appear in the range of 115-125 ppm. The two alkene carbons will have distinct chemical shifts, with the α-carbon appearing around 118-125 ppm and the β-carbon further downfield around 140-145 ppm.

The six aromatic carbons will give rise to signals in the region of 120-140 ppm. The carbon atom attached to the nitrile group (ipso-carbon) is expected to have a chemical shift around 110-115 ppm, while the carbon attached to the propenoic acid group will be in the range of 135-140 ppm. The other four aromatic carbons will have chemical shifts determined by their position relative to the two substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 165-175
α-C (Alkene) 118-125
β-C (Alkene) 140-145
C≡N (Nitrile) 115-125
Aromatic C-CN 110-115
Aromatic C-C=C 135-140

Advanced Two-Dimensional NMR Techniques

While ¹H and ¹³C NMR provide a wealth of structural information, complex molecules often require more advanced techniques for complete assignment of all signals. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in this regard.

COSY spectra show correlations between coupled protons, allowing for the tracing of proton-proton connectivities within the molecule. For this compound, a COSY spectrum would clearly show the coupling between the α- and β-vinylic protons and the couplings between the adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Through the combined application of these spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for further studies of their chemical and biological properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure

Specific UV-Vis absorption data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound could not be located in the searched literature.

However, for a related derivative, (E)-2-Cyano-3-(2,5-dimethoxyphenyl)acrylic acid , UV-Vis analysis revealed absorption maxima at 241 nm and 310 nm, with corresponding molar absorptivity values of 9287 M⁻¹cm⁻¹ and 25074 M⁻¹cm⁻¹, respectively. nih.gov This suggests that cyanocinnamic acid derivatives exhibit strong absorption in the UV region, attributable to π-π* electronic transitions within the conjugated system of the aromatic ring, the cyano group, and the acrylic acid moiety. Studies on other related molecules, such as acrylic acid and its derivatives, also indicate that the absorption spectra are sensitive to the solvent environment and the protonation state of the carboxylic acid. nsf.govnsf.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Detailed experimental MS and HR-MS data, including fragmentation patterns for this compound, are not available in the reviewed literature. The expected exact mass for the neutral molecule [M] is 173.0477 g/mol , and for the protonated molecule [M+H]⁺, it is 174.0550 g/mol . HR-MS would be the definitive technique to confirm the elemental composition.

Single-Crystal X-ray Diffraction for Solid-State Structure Analysis

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other searched databases.

However, crystallographic data for a related compound, 3-aryl-2-cyanoprop-2-enoic acid , shows that it crystallizes in a triclinic lattice with a P-1 space group. researchgate.net In this derivative, the molecular units in the crystal are organized by weak intermolecular C-H···O and C-H···N interactions. researchgate.net Another related study on (E)-2-cyano-3-(2,5-dimethoxyphenyl)acrylic acid revealed that in the crystal, molecules form hydrogen-bonded dimers through their carboxyl groups, and these dimers are further connected by π-π interactions. nih.gov Such studies on analogous compounds are crucial for understanding the potential solid-state packing and intermolecular interactions that could be expected for this compound.

Theoretical and Computational Investigations of 3 2 Cyanophenyl Prop 2 Enoic Acid and Analogs

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in a set of sophisticated calculation methodologies designed to approximate solutions to the Schrödinger equation. insilicosci.com These methods, including Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF), are instrumental in modeling the electronic structure and properties of molecules like 3-(2-Cyanophenyl)prop-2-enoic acid. azchemie.comwikipedia.org

Density Functional Theory (DFT) has become a popular method in computational chemistry for its balance of accuracy and computational efficiency. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional.

Studies on analogous compounds frequently employ a range of functionals. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for vibrational and geometric analysis of compounds like p-cyanobenzoic acid. nih.gov For more complex interactions, such as those involving metal ions in biological systems, functionals like M06 and ωB97X-D are often selected for their ability to better handle non-covalent interactions. nih.gov These functionals are applied to predict molecular stability, structure, and spectroscopic properties. nih.gov For instance, in a study on cyclohexyl hydroxamic acid, DFT calculations were used to investigate its chemical reactivity. capes.gov.br

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") approach, meaning it is derived directly from theoretical principles without the use of experimental data. azchemie.comwikipedia.org It approximates the many-electron wavefunction of a system using a single Slater determinant, which represents the electrons as occupying a set of optimized molecular orbitals. insilicosci.comwikipedia.org In this "mean field" theory, each electron interacts with the average electrostatic field of all other electrons, which simplifies the complex electron-electron repulsion. azchemie.comwikipedia.org

While HF theory neglects some electron correlation, making it less accurate than more advanced methods for certain properties, it serves as a crucial starting point for many computational studies. pku.edu.cn It is often used for initial geometry optimizations and as a baseline for more sophisticated post-Hartree-Fock methods. pku.edu.cn In comparative studies, such as the analysis of p-cyanobenzoic acid, HF calculations are performed alongside DFT to provide a comprehensive understanding of the molecule's vibrational modes and geometry. nih.gov

Both DFT and HF calculations require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, representing a trade-off between computational cost and the accuracy of the result.

Commonly used basis sets in studies of cinnamic acid analogs include Pople-style sets like 6-31G** and 6-311++G**, as well as correlation-consistent sets like cc-pVTZ. nih.gov The inclusion of polarization functions (e.g., * or d,p) and diffuse functions (e.g., ++) allows for a more flexible and accurate description of electron distribution, especially in molecules with lone pairs, pi systems, and potential for hydrogen bonding. nih.govnih.gov Computational strategies begin with an initial guess for the molecular geometry, which is then systematically optimized to find the lowest energy conformation on the potential energy surface. This process is iterative and continues until the forces on the atoms are negligible and the energy is at a minimum. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamentally described by its molecular orbitals. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com The energies of these orbitals and the gap between them are key descriptors of molecular reactivity and stability. researchgate.net

Molecular OrbitalEnergy (eV)
HOMO-7.06
LUMO-2.54
Energy Gap (ΔE)4.52
Table 1: Illustrative HOMO-LUMO energetics for a related cyano-containing organic compound. Data sourced from a DFT study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. capes.gov.br

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. capes.gov.br The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally indicates that the molecule is more easily polarized and thus more chemically reactive. capes.gov.br

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. youtube.com Chemical reactions are often governed by the transfer of electrons from the HOMO of a nucleophile to the LUMO of an electrophile. youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE) is a central concept in FMO theory. A small energy gap suggests that the molecule requires less energy to undergo an electronic transition, indicating higher chemical reactivity and lower kinetic stability. capes.gov.br In contrast, a large HOMO-LUMO gap implies high stability and low reactivity. rsc.org This principle is used to predict how a molecule like this compound might behave in various chemical environments. The presence of both an electron-withdrawing cyano group and a conjugated acrylic acid moiety suggests a complex electronic landscape where FMO analysis would be crucial for predicting sites of nucleophilic or electrophilic attack. rsc.org

Computational Prediction of Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. ijsr.net These descriptors are crucial for predicting how a molecule will interact with other chemical species.

The fundamental properties of a molecule's reactivity can be quantified through several key descriptors. Electronegativity (χ) measures a molecule's ability to attract electrons. researchgate.netChemical Potential (μ) , which is the negative of electronegativity, indicates the tendency of electrons to escape from a system. researchgate.netChemical Hardness (η) represents the resistance of a molecule to change its electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijsr.netresearchgate.net

While specific DFT calculations for this compound are not widely published, data from its parent compound, cinnamic acid, and related molecules provide valuable insights.

Table 1: Calculated Global Reactivity Descriptors for Cinnamic Acid Analogs Data presented for analogous compounds as calculated in cited literature.

DescriptorCinnamic Acid scielo.org.mx(E)-3-(2,6-dichlorophenyl)-acrylamide nih.gov
HOMO Energy (eV) -6.61-7.14
LUMO Energy (eV) -1.50-2.03
HOMO-LUMO Gap (eV) 5.115.11
Electronegativity (χ) (eV) 4.064.58
Chemical Potential (μ) (eV) -4.06-4.58
Chemical Hardness (η) (eV) 2.562.55

The global electrophilicity index (ω) quantifies the ability of a species to accept electrons, making it a measure of its electrophilic character. ijsr.net It is calculated from the chemical potential and hardness. Conversely, nucleophilicity reflects the ability of a molecule to donate electrons. While a single universal nucleophilicity index is less common, the HOMO energy is often used as a direct indicator, with higher HOMO energies suggesting greater nucleophilicity.

The electrophilicity index has been effectively used to analyze the reactivity of various molecules. ijsr.net For instance, a high electrophilicity value indicates a good electrophile, which is prone to attack by nucleophiles. researchgate.net

Table 2: Calculated Electrophilicity and Softness for Cinnamic Acid Analogs Data presented for analogous compounds as calculated in cited literature.

DescriptorCinnamic Acid scielo.org.mx(E)-3-(2,6-dichlorophenyl)-acrylamide nih.gov
Electrophilicity Index (ω) (eV) 3.214.11
Global Softness (S) (eV⁻¹) 0.390.39

Global Softness (S) is the reciprocal of global hardness (S = 1/η) and measures the extent of chemical reactivity, indicating a molecule's polarizability. ijsr.net Molecules with high softness are more reactive. ijsr.net

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Computationally, it can be predicted by analyzing the molecular electrostatic potential map, where the most negative potential region indicates the most likely site for protonation. For this compound, the most probable sites for protonation would be the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the cyano group, which are expected to be the most electron-rich regions.

Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, using a color spectrum to represent different charge regions. wuxiapptec.com Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwuxiapptec.comyoutube.com

For this compound, an MEP map would reveal:

High Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These are the primary sites for hydrogen bonding and electrophilic attack. researchgate.net

High Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation. wuxiapptec.com The hydrogen atoms on the phenyl ring and the vinyl group would also exhibit positive potential, though to a lesser extent.

Near-Neutral Potential (Green): The carbon framework of the phenyl ring would display a relatively neutral potential, though the π-system can engage in interactions.

MEP analysis is a reliable indicator for predicting sites of hydrogen-bonding interactions and reactivity toward charged species. researchgate.net

Optimized Molecular Geometries and Conformational Studies

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the structure is expected to be largely planar due to the sp² hybridization of the atoms in the phenyl ring and the acrylic acid moiety. nih.gov

Studies on the parent compound, cinnamic acid, show that conformational isomers exist, primarily relating to rotation around the single bond connecting the vinyl group and the carbonyl group. scielo.org.mx This leads to s-cis and s-trans conformers. For both cinnamic acid and cinnamaldehyde, theoretical calculations have shown that one conformer is typically more energetically favored, though the energy difference can be small. scielo.org.mx The geometry of this compound would be further influenced by potential intramolecular interactions between the ortho-substituted cyano group and the propenoic acid side chain. DFT calculations at levels like B3LYP/6-31G(d) are commonly used to optimize such geometries and confirm the most stable conformation. nih.gov

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state packing.

The most significant interaction for carboxylic acids is typically strong O-H···O hydrogen bonding . This interaction often leads to the formation of centrosymmetric dimers, where the carboxyl groups of two molecules are linked in a characteristic ring motif known as R²₂(8). nih.govnih.gov

Other important non-covalent interactions (NCIs) that would contribute to the crystal packing include:

C-H···O and C-H···N hydrogen bonds: Weaker hydrogen bonds involving the hydrogens of the phenyl ring or vinyl group and the oxygen or nitrogen atoms as acceptors. nih.gov

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Cyano group interactions: The cyano group can act as a hydrogen bond acceptor (C-H···N).

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify these weak interactions based on the electron density, providing a deeper understanding of the forces that stabilize the crystal structure. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules.

For analogs of this compound, such as 3-aryl-2-cyanoprop-2-enoic acid, single-crystal X-ray diffraction data forms the basis for this analysis. researchgate.netresearchgate.netej-physics.org The Hirshfeld surface is generated to explore the interactions responsible for the crystal's supramolecular architecture. researchgate.netej-physics.org The dnorm map uses a color spectrum where red spots indicate shorter intermolecular contacts, representing stronger interactions like hydrogen bonds, while blue regions signify longer contacts. researchgate.net White areas on the map denote contacts with distances approximately equal to the van der Waals radii. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Compound (3-cyanophenylboronic acid). nih.gov

Interatomic ContactContribution (%)
H···H25.8
N···H23.6
O···H20.4
C···C11.4
B···C2.3

Hydrogen Bonding Network Characterization

The stability and structure of molecular crystals are often dominated by a network of hydrogen bonds. In this compound and its analogs, both strong and weak hydrogen bonds play a critical role in defining the crystal packing.

In the crystal structure of a related 3-aryl-2-cyanoprop-2-enoic acid, the molecular units are organized by weak intermolecular C-H···O and C-H···N interactions. researchgate.netresearchgate.netej-physics.org Similarly, studies on 3-cyanophenylboronic acid reveal that molecules are linked by strong O-H···O and O-H···N hydrogen bonds, which form chains that propagate through the crystal. nih.goviucr.orgnih.gov These primary hydrogen-bonded chains are then further assembled into a three-dimensional network by other interactions. nih.goviucr.orgnih.gov In other analogs, such as (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules form inversion dimers, a common motif in carboxylic acids. nih.gov The characterization of these networks is crucial for understanding the physical properties of the material. uni-regensburg.de

Weak Intermolecular Interactions (e.g., C-H...π interactions)

C-H···π Interactions: These interactions occur when a carbon-hydrogen bond acts as a weak donor to an electron-rich π-system of an aromatic ring. nih.gov The primary source of attraction in these interactions is dispersion, with a smaller electrostatic contribution. researchgate.netelsevierpure.com Though individually weak, the cumulative effect of multiple C-H···π interactions can be significant in directing the conformation and packing of molecules in a crystal. rsc.org

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking, which is crucial for the stability of many organic compounds. mdpi.com In the crystal structure of 3-cyanophenylboronic acid, offset π–π stacking interactions are observed, linking the hydrogen-bonded chains together. nih.goviucr.org This type of interaction, where the aromatic rings are parallel but displaced, helps to minimize electrostatic repulsion. The synergistic effect of hydrogen bonds and π-π interactions has been shown to stabilize complexes in other cyanophenyl-containing structures. nih.gov

These weak forces, while less energetic than strong hydrogen bonds, are highly directional and collectively play a decisive role in achieving a densely packed and stable crystalline architecture. researchgate.netnih.gov

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict and analyze the NLO response of novel organic materials. tandfonline.comresearchgate.net

The NLO properties of a molecule are primarily determined by its hyperpolarizability (β). researchgate.net For compounds like this compound, the presence of an electron-donating group and an electron-accepting group (like the cyano group) linked by a π-bridge can create a "push-pull" system. nih.gov This configuration facilitates intramolecular charge transfer upon excitation, leading to a large NLO response. researchgate.net

Theoretical studies on related α-cyanocinnamic acid and formazan (B1609692) derivatives show that DFT calculations can effectively predict NLO properties. tandfonline.comresearchgate.net Key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (βtot). A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with a larger β value, indicating greater potential for NLO applications. researchgate.netresearchgate.net The effect of different solvents on NLO properties can also be modeled using methods like the Polarized Continuum Model (PCM). nih.gov Theoretical investigations have shown that modifying the molecular structure, for example by substituting different groups on the phenyl rings, can tune the NLO response, providing a pathway for the rational design of new NLO materials. researchgate.netnih.gov

Table 2: Calculated NLO Properties for a Representative Push-Pull Chromophore. nih.gov

PropertyValue
HOMO-LUMO Gap (eV)1.692
Dipole Moment (μ, Debye)15.34
First Hyperpolarizability (βtot, esu)4.653 × 10-27
Second Hyperpolarizability (γtot, esu)9.472 × 10-32

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The methodology involves several key steps. First, the three-dimensional structures of the ligand (e.g., a derivative of this compound) and the target protein are obtained, often from crystallographic databases like the Protein Data Bank (PDB). nih.govnih.gov The ligand and protein structures are then prepared for docking; this may involve adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket on the receptor. acs.org

Using software such as AutoDock Vina, the ligand's conformational flexibility is explored, and it is "docked" into the receptor's active site. acs.org The program calculates the binding affinity or docking score (often expressed in kcal/mol) for different binding poses, with a more negative score indicating a more favorable interaction. nih.govsemanticscholar.org The final step is the analysis of the best-docked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.netmdpi.com For derivatives of related compounds, docking studies have been used to predict binding modes with targets like cyclooxygenases (COX) and matrix metalloproteinases (MMPs), providing a rationale for their observed biological activities. nih.govresearchgate.net

Reactivity Patterns and Mechanistic Studies of 3 2 Cyanophenyl Prop 2 Enoic Acid Derivatives

Addition Reactions Across the Alkene Moiety

The conjugated system in 3-(2-cyanophenyl)prop-2-enoic acid, formed by the carbon-carbon double bond and the carbonyl group, presents two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). libretexts.orgyoutube.com This dual reactivity leads to two main types of addition reactions: conjugate (1,4-) addition and direct (1,2-) addition. libretexts.orgyoutube.com

Conjugate (1,4-) Addition Reactions

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In this process, a nucleophile adds to the β-carbon of the alkene, leading to the formation of a resonance-stabilized enolate intermediate. jove.comlibretexts.orgopenstax.org Subsequent protonation of the enolate at the α-carbon yields the 1,4-addition product. jove.comopenstax.org The driving force for this reaction is the formation of a more stable product where the strong carbonyl bond is retained at the expense of the weaker carbon-carbon π bond. jove.com

The propensity for conjugate addition is influenced by the nature of the nucleophile. libretexts.org Weaker, "soft" nucleophiles generally favor 1,4-addition. masterorganicchemistry.com Examples of nucleophiles that typically undergo conjugate addition include:

Enolates (from ketones, esters, nitriles) masterorganicchemistry.com

Organocuprates (Gilman reagents) libretexts.orgopenstax.org

Amines youtube.com

Thiols jove.com

Water (under certain conditions, often reversible) libretexts.orgopenstax.org

The reaction is typically under thermodynamic control, meaning the product distribution is governed by the relative stabilities of the products. libretexts.orgjove.com

Nucleophile TypeGeneral ReactivityTypical Conditions
EnolatesForms a new C-C bond at the β-position.Base (e.g., NaOEt, LDA)
Organocuprates (R₂CuLi)Delivers an alkyl or aryl group to the β-position.Aprotic solvent (e.g., THF, ether)
AminesForms β-amino acid derivatives.Often proceeds without a catalyst.
ThiolsForms β-thioether derivatives.Base catalyst may be used.

Direct (1,2-) Addition Reactions

In direct addition, the nucleophile attacks the electrophilic carbonyl carbon directly. libretexts.orgjove.com This pathway is generally favored by "hard," strong nucleophiles and is under kinetic control, meaning the product distribution is determined by the relative rates of reaction. jove.comyoutube.com The initial attack on the carbonyl carbon is often faster due to the greater partial positive charge at this position compared to the β-carbon. youtube.com

Strongly basic and highly reactive nucleophiles are more likely to undergo 1,2-addition. These include:

Grignard reagents (RMgX) libretexts.orgjove.com

Organolithium reagents (RLi) libretexts.orgjove.com

Hydride reagents like lithium aluminum hydride (LiAlH₄) jove.com

However, with α,β-unsaturated systems, Grignard reagents can sometimes yield a mixture of 1,2- and 1,4-addition products. jove.com

Nucleophile TypeGeneral ReactivityTypical Conditions
Grignard Reagents (RMgX)Adds an alkyl or aryl group to the carbonyl carbon.Aprotic solvent (e.g., ether, THF)
Organolithium Reagents (RLi)Adds an alkyl or aryl group to the carbonyl carbon.Aprotic solvent (e.g., hexanes, ether)
Lithium Aluminum Hydride (LiAlH₄)Reduces the carbonyl group to an alcohol.Aprotic solvent (e.g., ether, THF)

Cyclization and Heterocyclization Mechanisms

The presence of the ortho-cyano group in this compound provides a unique opportunity for intramolecular reactions, leading to the formation of various heterocyclic ring systems, most notably quinoline (B57606) derivatives. organic-chemistry.orgrsc.orgresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization of this compound derivatives can be initiated by the nucleophilic attack of a generated intermediate onto the cyano group. For instance, after a conjugate addition reaction, the resulting enolate can cyclize onto the nitrile carbon. Subsequent rearrangement and aromatization can lead to the formation of substituted quinolines. libretexts.orgopenstax.org

Another important pathway involves the reduction of the nitro group in a related compound, 2-nitrocinnamic acid, to an amino group, which then undergoes intramolecular cyclization to form quinoline-2-carboxylic acid (carbostyril). While not a direct reaction of the cyano-substituted analog, it highlights the propensity of ortho-substituted cinnamic acids to form heterocyclic structures.

The synthesis of quinoline derivatives is a significant area of research due to their presence in a wide range of biologically active compounds. scienceopen.comnih.gov Various synthetic strategies have been developed to construct the quinoline core, some of which involve intramolecular cyclization of appropriately substituted precursors. organic-chemistry.orgrsc.org

Photo-Induced Cyclization Reactions

Photo-induced cyclization is another important reaction pathway for cinnamic acid derivatives and related stilbene-like molecules. rsc.orgrsc.orgnih.gov Upon irradiation with UV light, the (E)-isomer of this compound can isomerize to the (Z)-isomer. nih.gov The (Z)-isomer is then suitably positioned to undergo an intramolecular 6π-electrocyclization, forming a dihydrophenanthrene-like intermediate. nih.govresearchgate.net

In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to a phenanthrene (B1679779) derivative. nih.govresearchgate.net The efficiency of this reaction can be influenced by the substituents on the aromatic rings and the reaction conditions. acs.org While the classic Mallory reaction involves stilbenes, the underlying principles of photochemical E/Z isomerization followed by electrocyclization and oxidation are applicable to 2-substituted cinnamic acids, potentially leading to phenanthridine (B189435) or other fused heterocyclic systems. nih.govnih.gov Research has also explored alternative oxidizing agents like TEMPO to improve reaction efficiency and reduce side reactions. nih.gov

Reduction Transformations and Chemoselective Reduction Strategies

The reduction of this compound offers multiple possibilities due to the presence of three reducible functional groups: the alkene, the carboxylic acid, and the nitrile. Chemoselective reduction, the selective reduction of one functional group in the presence of others, is a key challenge and a powerful tool in organic synthesis.

For α,β-unsaturated nitriles and esters, conjugate reduction of the carbon-carbon double bond is a common transformation. rsc.orgumich.eduacs.org This can be achieved using various reducing agents. For example, sodium cyanoborohydride can selectively reduce the C=C bond of α,β-unsaturated esters and nitriles. acs.org Catalytic hydrogenation is another effective method. Copper-catalyzed hydrosilylation has been shown to be highly efficient for the conjugate reduction of α,β-unsaturated nitriles, yielding the corresponding saturated nitriles. rsc.org Enantioselective versions of this reaction have also been developed using chiral copper-hydride catalysts. organic-chemistry.org

The choice of reducing agent and reaction conditions determines the outcome of the reduction. Stronger reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid and the nitrile in addition to the double bond, while milder or more specialized reagents allow for greater selectivity.

Reducing SystemTarget FunctionalityProduct Type
Sodium CyanoborohydrideAlkene (conjugate reduction)Saturated carboxylic acid/nitrile
Copper/PMHSAlkene (conjugate reduction)Saturated nitrile
Catalytic Hydrogenation (e.g., Pd/C)Alkene and potentially nitrileSaturated carboxylic acid/amine
Lithium Aluminum HydrideCarboxylic acid, nitrile, and alkeneSaturated amino alcohol

Investigation of Radical Reaction Pathways

While specific research on the radical reaction pathways of this compound is not extensively detailed in publicly available literature, the reactivity of the broader classes of cinnamic acids and acrylates provides a foundational understanding. Acrylic acids and their esters are well-known to undergo radical-type polymerization reactions. noaa.gov These reactions can be initiated either thermally or chemically and can be highly exothermic. noaa.gov The process is typically controlled through the use of inhibitors that prevent premature polymerization. noaa.gov

Cinnamic acid and its derivatives have been noted for their ability to terminate radical chain reactions. researchgate.net They can act as antioxidants by donating electrons to reactive radicals, thereby forming stable products. researchgate.net This suggests that the this compound molecule could participate in radical reactions both by undergoing addition at the double bond and by acting as a radical scavenger. The specific influence of the ortho-cyano group on the phenyl ring in these pathways would likely involve a combination of electronic and steric effects, meriting further focused investigation.

In more complex systems, radical intermediates can be harnessed for synthetic applications. For instance, visible-light-promoted oxidative cyclization of certain cinnamic acid derivatives can lead to the formation of coumarins or dimerized lignan-type products, processes that may involve radical intermediates stabilized by the solvent. rsc.orgrsc.org

Dimerization Processes of Cinnamic Acid Derivatives

One of the most extensively studied reactions of cinnamic acid derivatives is their photodimerization, a [2+2] cycloaddition that yields cyclobutane (B1203170) structures. researchgate.net When exposed to ultraviolet radiation, particularly in the solid state, these compounds can dimerize to form various regioisomers and stereoisomers. researchgate.net

The specific outcome of the dimerization is highly dependent on the crystal packing of the monomers. According to Schmidt's topochemical principles, for a solid-state [2+2] reaction to occur, the reactive double bonds of adjacent molecules must be parallel and within a distance of approximately 4.2 Å. researchgate.net This geometric arrangement dictates the structure of the resulting dimer.

The dimerization of trans-cinnamic acid derivatives typically yields two main types of products:

Truxillic acids : These are head-to-head dimers. The α-truxillic acid isomer results from the dimerization of monomers packed in a head-to-tail (HTT) fashion. researchgate.net

Truxinic acids : These are head-to-tail dimers. The β-truxinic acid isomer is formed from monomers arranged in a head-to-head (HTH) orientation. researchgate.net

A third crystal packing type, the γ-polymorph, is photostable as the intermolecular distance between double bonds is too great for dimerization to occur. researchgate.net

Monomer PackingDimer ProductIsomer Type
α-type (Head-to-Tail)α-Truxillic acidHead-to-Head Cycloadduct
β-type (Head-to-Head)β-Truxinic acidHead-to-Tail Cycloadduct
γ-typeNo reaction (Photostable)N/A

In solution, the direct irradiation of cinnamic acids often leads to E/Z isomerization rather than dimerization. bilkent.edu.tr However, dimerization can be achieved through the use of photosensitizers, such as benzophenone. rsc.org The sensitizer (B1316253) facilitates the formation of the substrate's triplet state, which can then react with a ground-state molecule to form a biradical intermediate, leading to the cyclobutane product. rsc.orgbilkent.edu.tr

Factors Influencing Reaction Selectivity and Stereoselectivity

The selectivity of reactions involving this compound and its derivatives is governed by a combination of factors, including the reaction mechanism, substrate structure, and reaction conditions. nih.gov

Regioselectivity and Stereoselectivity in Dimerization:

In the context of photodimerization, the crystal packing is the dominant factor controlling both regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity in the solid state. researchgate.net To overcome the limitations imposed by a molecule's natural crystal structure, template-directed synthesis has been developed. By using a covalent template like 1,8-dihydroxynaphthalene, different cinnamic acid derivatives can be brought into the correct proximity and orientation for a selective [2+2] cycloaddition, yielding specific β-truxinic acid analogues as single diastereomers. bilkent.edu.tr

Influence of Substituents:

The electronic and steric properties of substituents on the phenyl ring play a crucial role. For this compound, the ortho-cyano group is expected to exert significant influence.

Steric Hindrance : Bulky groups can block certain reaction pathways. For example, in the rhodium-catalyzed cyclopropanation of furan (B31954) derivatives, sterically encumbering groups can change the face of the heterocycle on which the reaction occurs, leading to opposite enantioinduction. guidechem.com A similar effect could be anticipated for the ortho-cyano group in certain reactions.

Electronic Effects : The electron-withdrawing nature of the cyano group can affect the reactivity of the alkene and the aromatic ring. While kinetic studies on the photodimerization of various halogen-substituted cinnamic acids suggest that physical effects like crystal thickness can outweigh electronic effects, the electronic nature of substituents remains a key parameter in many other reaction types. researchgate.netguidechem.com

Reaction Conditions:

External factors such as the choice of solvent and catalyst are critical for controlling selectivity.

Solvent : The solvent can influence the stability of intermediates. In some photocatalytic reactions, solvents like acetonitrile (B52724) are used to elongate the lifetime of triplet excited states or stabilize radical intermediates. rsc.org

Catalyst/Sensitizer : In photosensitized reactions, the choice of sensitizer can determine the reaction pathway. Benzophenone, for instance, promotes dimerization via a triplet biradical intermediate, and the relative stability of possible biradicals can determine the major product formed. bilkent.edu.tr


Applications in Advanced Organic Synthesis and Functional Material Precursors

Contribution to Scaffold Diversity and Chemical Space Exploration in Library Synthesis

In the field of drug discovery and materials science, the exploration of chemical space is paramount. The synthesis of compound libraries with high scaffold diversity is a key strategy to identify novel molecules with desired biological or physical properties. 3-(2-Cyanophenyl)prop-2-enoic acid serves as an excellent starting point for generating such libraries. Its multiple reactive sites—the nitrile, the carboxylic acid, and the activated double bond—allow for a variety of chemical transformations.

The presence of both a benzene (B151609) ring and a carboxylic acid group makes cinnamic acid derivatives, including the title compound, a privileged scaffold for modification to produce a range of synthetic derivatives. nih.gov The core structure can be systematically altered at three key points, leading to a combinatorial explosion of possible structures from a single precursor. This approach, often termed "diverted total synthesis" or "biology-oriented synthesis," allows for the rapid generation of a multitude of analogs. rsc.org By reacting this compound with a diverse set of reactants targeting each functional group, chemists can efficiently populate vast regions of chemical space, significantly increasing the probability of discovering novel lead compounds.

Precursors for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a particularly valuable precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles. The intramolecular reaction between the cyano group and the carboxylic acid or its derivatives, or intermolecular reactions involving both functionalities, drives the formation of these ring systems.

The cyano group is a versatile functional group in the synthesis of heterocycles due to the polarity of its C≡N bond, which allows it to react with both nucleophiles and electrophiles. quimicaorganica.org This reactivity is frequently exploited in intramolecular cyclizations. quimicaorganica.org Key synthetic transformations involving this compound and its derivatives include:

Quinoline (B57606) Synthesis: The ortho-positioning of the cyano and propenoic acid moieties provides a direct route to quinoline-based structures. Through reductive cyclization or related annulation strategies, the two groups can react to form the characteristic fused pyridine (B92270) ring of the quinoline system. Quinoxaline 1,4-di-N-oxide derivatives, for example, have shown promise in the development of drugs for neglected diseases. unav.edu

Coumarin (B35378) Synthesis: While coumarins are more directly synthesized from salicylaldehydes, derivatives of this compound can be manipulated to form these oxygen-containing heterocycles. For instance, conversion of the cyano group to a hydroxylamine (B1172632) followed by cyclization can yield coumarin scaffolds. The synthesis of 3-cyano-coumarin derivatives is of significant interest due to their biological activities. mdpi.com

Pyridone Synthesis: The reaction of cyanoacetamide derivatives, which can be formed from this compound, with diketones like acetylacetone (B45752) can lead to the formation of N-substituted 2-pyridone derivatives. acs.org

Thorpe-Ziegler Reaction: In appropriately designed substrates derived from this compound, the Thorpe-Ziegler reaction can be employed. This intramolecular condensation of dinitriles, catalyzed by a base, leads to the formation of a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. buchler-gmbh.combuchler-gmbh.comwikipedia.orgchem-station.comlscollege.ac.in This reaction is particularly useful for forming five- to eight-membered rings. chem-station.com

The ability to access such a diverse range of heterocyclic systems from a single, readily available precursor highlights the synthetic utility of this compound.

Role in Bioconjugation Strategies, including Click Chemistry (with analogous compounds)

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a vital tool in chemical biology and drug development. While direct applications of this compound in this context are not extensively documented, its structural motifs and those of its analogs are highly relevant to bioconjugation strategies, including the popular "click chemistry" reactions.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org Analogues of this compound, where the cyano or carboxylic acid group is replaced with an azide (B81097) or a terminal alkyne, can serve as valuable reagents for click chemistry. This allows for the efficient conjugation of the cinnamic acid scaffold to biomolecules or other molecular probes. For instance, biocompatible CuAAC has been used for protein labeling within the cytoplasm of E. coli. nih.gov

Furthermore, the acrylic acid moiety of cinnamic acid derivatives can participate in Michael additions, a reaction that can be used for bioconjugation under physiological conditions. The conjugation of cinnamic acid derivatives with other pharmacophores, such as carvacrol, has been explored to create hybrid molecules with enhanced medical efficacy. nih.gov

Building Blocks for Advanced Materials, such as Nonlinear Optical Materials

The development of new materials with unique optical properties is a major focus of materials science. Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in telecommunications, optical computing, and data storage. The molecular structure of this compound contains key features that make it and its derivatives promising candidates for NLO materials.

A typical NLO chromophore consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the phenyl ring and the alkene double bond form the conjugated bridge. The cyano group is a strong electron-withdrawing group, while the phenyl ring can be substituted with electron-donating groups to enhance the NLO response. The extended π-system and the inherent charge transfer character make these molecules highly polarizable, a key requirement for second-order NLO activity. By modifying the substituents on the phenyl ring and extending the conjugation, the NLO properties can be fine-tuned.

Design and Synthesis of Complex Natural Product Analogs and Derivatives

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize and optimize. The synthesis of natural product analogs, which retain the key pharmacophoric elements but have a more accessible synthetic route, is a common strategy to overcome these challenges. rsc.orgnih.gov

This compound can serve as a versatile starting material for the synthesis of analogs of natural products that contain cinnamic acid or related phenylpropanoid scaffolds. nih.gov Its functional groups allow for the introduction of various substituents and the construction of more complex ring systems found in nature. For example, derivatives of 2-cyanocinnamic acid have been used to synthesize amides with antitumor activity, mimicking the structure of other bioactive acrylonitrile (B1666552) derivatives. researchgate.net The ability to readily modify the structure of this compound facilitates the exploration of structure-activity relationships and the optimization of biological activity.

Intermediates in the Preparation of Diverse Carboxylic Acid Derivatives

The carboxylic acid functionality of this compound is a gateway to a vast array of other functional groups. Standard organic transformations can be applied to convert the carboxylic acid into esters, amides, acid chlorides, and anhydrides, each of which can undergo further reactions.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents yields the corresponding esters. These esters can have different physical and chemical properties, and some may have applications as fragrances, plasticizers, or in biological systems.

Amide Formation: Coupling with a wide range of primary and secondary amines, including amino acid esters, produces a diverse library of amides. acs.org This is a particularly important transformation in medicinal chemistry, as the amide bond is a key feature of peptides and many drugs. The synthesis of 2-cyanocinnamic acid amides has been shown to yield compounds with potential antitumor activity. researchgate.net

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, providing another point of diversification for further synthetic transformations.

These transformations, combined with the reactivity of the cyano group and the alkene, underscore the role of this compound as a versatile intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Cyanophenyl)prop-2-enoic acid, and how can reaction parameters be optimized?

  • Methodology : A common approach involves Knoevenagel condensation between 2-cyanobenzaldehyde and malonic acid under acidic catalysis. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the α,β-unsaturated product while minimizing side reactions like decarboxylation .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) and melting point analysis.

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the α,β-unsaturated system (δ ~6.3–7.8 ppm for vinyl protons) and the cyanophenyl moiety. IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C≡N absorption (~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or WinGX resolves bond lengths and angles, particularly the planarity of the propenoic acid group.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural determination?

  • Strategies :

  • Data Validation : Cross-validate refinement parameters (R-factor < 5%) using multiple software suites (e.g., SHELX vs. OLEX2). Check for twinning or disorder using PLATON.
  • Contradictory Observations : If hydrogen bonding networks conflict with predicted graph-set patterns (e.g., Etter’s rules ), re-examine intermolecular contacts via Hirshfeld surface analysis. Adjust refinement constraints for thermal parameters or occupancy ratios .

Q. What role do hydrogen bonding motifs play in the supramolecular assembly of this compound, and how can they be analyzed?

  • Analysis Framework :

  • Graph-Set Theory : Classify hydrogen bonds (e.g., R22_2^2(8) motifs between carboxylic acid dimers) using software like Mercury. Compare with analogous cinnamic acid derivatives (e.g., 3,4-methylenedioxy cinnamic acid ).
  • Energy Calculations : Use DFT (e.g., Gaussian) to quantify interaction energies of H-bonded dimers and assess their stability in crystal packing .

Q. How can researchers mitigate challenges in spectroscopic interpretation caused by tautomerism or resonance effects?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature 1H^1H NMR to detect keto-enol tautomerism in solution.
  • Computational Modeling : Compare experimental NMR shifts with those predicted by DFT (e.g., B3LYP/6-311++G(d,p)) to identify dominant resonance forms .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Validation

ParameterTypical Range for α,β-Unsaturated AcidsTools for Analysis
C=O bond length1.21–1.23 ÅSHELXL , OLEX2
C=C bond length1.33–1.35 ÅWinGX
Dihedral angle (C=C–COO)0–10° (planar conformation)Mercury, PLATON

Table 2 : Common Hydrogen Bonding Motifs in Cinnamic Acid Derivatives

Motif TypeExample in this compoundGraph-Set Notation
Carboxylic acid dimerHead-to-tail dimerizationR22_2^2(8)
C≡N···H–O interactionCyanophenyl-to-carboxylic acidC(6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Cyanophenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Cyanophenyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.